molecular formula C8H15NO3 B1290253 3-Morpholin-4-yl-butyric acid CAS No. 767240-85-7

3-Morpholin-4-yl-butyric acid

Katalognummer B1290253
CAS-Nummer: 767240-85-7
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: BQIQQUWARIJQJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Morpholin-4-yl-butyric acid is a chemical compound that is of interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of various biologically active compounds. The morpholine moiety is a common feature in molecules designed for pharmaceutical applications, as it can impart favorable pharmacokinetic properties and enhance molecular interactions with biological targets.

Synthesis Analysis

The synthesis of related morpholine derivatives has been described in several studies. One approach to synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid involves a five-step process starting from dimethoxyacetaldehyde and serine methyl ester. This method includes reductive amination, intramolecular acetalization, and hydrogenation steps, culminating in acidic ester hydrolysis . Another synthesis route for optically active 3-morpholinecarboxylic acid is reported, which utilizes benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate reacting with 2-chloroethanol . These methods highlight the versatility of synthetic strategies to access morpholine-based intermediates.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex and is often elucidated using spectroscopic techniques. For instance, a novel morpholine compound was structurally characterized using UV, FT-IR, 1H, and 13C NMR spectroscopy. Density functional theory (DFT) calculations, including the Atoms in Molecules (AIM) approach, were employed to analyze intermolecular interactions . Another study reported the solid-state structure of a morpholine derivative, revealing a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, forming new compounds with potential biological activity. For example, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative . Additionally, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one involves rearrangement, condensation, and nucleophilic substitution reactions, demonstrating the reactivity of morpholine-containing intermediates in complex synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are crucial for their application in drug design. The title compound in one study, a morpholine-based carboxylic acid, was analyzed for its nonlinear optical properties, and DFT calculations provided insights into its polarizability and hyperpolarizabilities. Thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures were also calculated, along with the determination of energy gap using HOMO and LUMO energy values . Another study described the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, highlighting its conformation and the stabilizing hydrogen bonds in its structure .

Zukünftige Richtungen

The future directions of 3-Morpholin-4-yl-butyric acid could involve its potential use in the treatment of Parkinson’s disease (PD). Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to PD by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity. As such, LRRK2 kinase inhibitors are potentially useful in the treatment of PD .

Eigenschaften

IUPAC Name

3-morpholin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(6-8(10)11)9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIQQUWARIJQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607285
Record name 3-(Morpholin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Morpholin-4-yl-butyric acid

CAS RN

767240-85-7
Record name 3-(Morpholin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.